ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound with the molecular formula C18H18O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of 1-methyl-6-oxo-6H-benzo[c]chromene-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[c]chromene derivatives.
Scientific Research Applications
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Benzyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Uniqueness
This compound is
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C18H16O5/c1-3-21-16(19)10-22-12-8-11(2)17-13-6-4-5-7-14(13)18(20)23-15(17)9-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
MUDVZUHASCEVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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